molecular formula C9H11NO2 B12049507 2-Ethoxy-benzaldehyde oxime

2-Ethoxy-benzaldehyde oxime

Cat. No.: B12049507
M. Wt: 165.19 g/mol
InChI Key: WZRKOXBTHOWETA-YFHOEESVSA-N
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Description

2-Ethoxy-benzaldehyde oxime is an organic compound with the molecular formula C9H11NO2. It is a derivative of benzaldehyde oxime, where an ethoxy group is substituted at the ortho position of the benzene ring. This compound is known for its applications in organic synthesis and its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethoxy-benzaldehyde oxime can be synthesized through the reaction of 2-ethoxy-benzaldehyde with hydroxylamine hydrochloride in the presence of a base. The reaction typically occurs in a solvent such as methanol at room temperature. The oxime formation is facilitated by the nucleophilic attack of the hydroxylamine on the carbonyl carbon of the aldehyde, followed by dehydration to form the oxime.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be optimized using microwave irradiation in dry media. This method involves the reaction of hydroxylamine hydrochloride with 2-ethoxy-benzaldehyde in the presence of silica gel as a catalyst. The use of microwave irradiation significantly reduces reaction time and improves yield .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding nitriles.

    Reduction: Reduction of the oxime can lead to the formation of amines.

    Substitution: The oxime group can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Benzonitrile derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted oxime derivatives.

Scientific Research Applications

2-Ethoxy-benzaldehyde oxime has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethoxy-benzaldehyde oxime involves its interaction with specific molecular targets. The oxime group can act as a nucleophile, participating in various chemical reactions. In biological systems, it may interact with enzymes or receptors, leading to its observed biological effects. The exact molecular pathways involved are still under investigation.

Comparison with Similar Compounds

    Benzaldehyde oxime: The parent compound, which lacks the ethoxy group.

    2-Hydroxy-benzaldehyde oxime: Similar structure but with a hydroxy group instead of an ethoxy group.

    4-Ethoxy-benzaldehyde oxime: The ethoxy group is at the para position instead of the ortho position.

Uniqueness: 2-Ethoxy-benzaldehyde oxime is unique due to the presence of the ethoxy group at the ortho position, which can influence its reactivity and biological activity compared to its analogs

Properties

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

(NZ)-N-[(2-ethoxyphenyl)methylidene]hydroxylamine

InChI

InChI=1S/C9H11NO2/c1-2-12-9-6-4-3-5-8(9)7-10-11/h3-7,11H,2H2,1H3/b10-7-

InChI Key

WZRKOXBTHOWETA-YFHOEESVSA-N

Isomeric SMILES

CCOC1=CC=CC=C1/C=N\O

Canonical SMILES

CCOC1=CC=CC=C1C=NO

Origin of Product

United States

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